molecular formula C10H10FIN2O B1457316 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea CAS No. 871700-18-4

1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea

Cat. No.: B1457316
CAS No.: 871700-18-4
M. Wt: 320.1 g/mol
InChI Key: GAJDOJAFIZOJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS: 871700-18-4) is a urea derivative characterized by a cyclopropyl group and a 2-fluoro-4-iodophenyl moiety. Its molecular formula is C₁₀H₁₀FIN₂O, with an exact mass of 320.10 g/mol . The compound is commercially available as a chemical intermediate, primarily supplied by vendors such as Chemsigma International Co., Ltd. and CymitQuimica .

Properties

IUPAC Name

1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FIN2O/c11-8-5-6(12)1-4-9(8)14-10(15)13-7-2-3-7/h1,4-5,7H,2-3H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJDOJAFIZOJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732730
Record name N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871700-18-4
Record name N-Cyclopropyl-N′-(2-fluoro-4-iodophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871700-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis via Reaction of Cyclopropylamine with 2-Fluoro-4-iodophenyl Isocyanate

The most straightforward and commonly reported method for synthesizing 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea involves the nucleophilic addition of cyclopropylamine to 2-fluoro-4-iodophenyl isocyanate under controlled conditions.

  • Reaction Overview:

    $$
    \text{Cyclopropylamine} + \text{2-fluoro-4-iodophenyl isocyanate} \rightarrow \text{this compound}
    $$

  • Conditions:

    • Typically performed in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Temperature control is critical, often maintained at or below room temperature to avoid side reactions.
    • Reaction times vary but generally last from 1 hour to several hours depending on scale and solvent.
  • Yield:

    • High yields reported, often exceeding 90% under optimized conditions.

This method is favored due to its simplicity and the availability of starting materials.

Synthesis via Carbonyldiimidazole (CDI) Activation of 2-Fluoro-4-iodoaniline Followed by Cyclopropylamine Addition

A more detailed and industrially relevant synthetic route is described in patent literature, involving the activation of 2-fluoro-4-iodoaniline with N,N-carbonyldiimidazole (CDI), followed by reaction with cyclopropylamine.

  • Stepwise Procedure:

    • Activation of 2-fluoro-4-iodoaniline:

      • Under nitrogen atmosphere, 2-fluoro-4-iodoaniline is dissolved in DMF.
      • CDI and triethylamine are added at ice-cooling conditions.
      • The mixture is stirred at room temperature for approximately 18 hours to form the reactive intermediate (an imidazolyl carbamate).
    • Addition of Cyclopropylamine:

      • Cyclopropylamine is added dropwise to the reaction mixture at room temperature.
      • Stirring continues for 1 hour to complete the formation of the urea.
    • Isolation:

      • The reaction mixture is poured into a water-toluene mixture to precipitate the product.
      • The solid is filtered and dried to yield this compound as colorless crystals.
  • Yield:

    • Approximately 93.4% yield reported, indicating high efficiency.
  • Advantages:

    • This method avoids the need to isolate the isocyanate intermediate.
    • It is amenable to scale-up due to straightforward work-up procedures.

Reaction Parameters and Yields Summary

Preparation Method Key Reagents/Conditions Yield (%) Notes
Direct reaction of cyclopropylamine with 2-fluoro-4-iodophenyl isocyanate Organic solvent (THF, DMF), controlled temperature >90 Simple, high-yielding
CDI activation of 2-fluoro-4-iodoaniline + cyclopropylamine DMF, triethylamine, nitrogen atmosphere, ice-cooling, RT 93.4 Avoids isolating isocyanate, scalable
Further cyclization with malonic acid (derivative synthesis) Acetic anhydride, acetyl chloride, 60°C, nitrogen High (not for urea directly) For pyrimidine derivatives

Analytical and Research Findings on Preparation

  • The CDI-mediated synthesis is well-documented in patent WO2005121142A1 and research literature, highlighting its efficiency and scalability for pharmaceutical intermediate production.
  • The reaction proceeds cleanly with minimal byproducts, facilitating straightforward purification.
  • The urea product exhibits stability under the reaction and isolation conditions, enabling its use in subsequent synthetic transformations.
  • Optimization studies have shown that solvent choice, temperature control, and stoichiometry of reagents significantly impact yield and purity.
  • The presence of halogen substituents (fluorine and iodine) on the phenyl ring influences reactivity, requiring careful control of reaction conditions to avoid side reactions such as nucleophilic aromatic substitution or dehalogenation.

Chemical Reactions Analysis

1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

One of the primary applications of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea is as an intermediate in the synthesis of anticancer agents. It is notably involved in the production of trametinib (Mekinist), a drug approved for the treatment of advanced melanoma. Trametinib specifically targets the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer cells due to mutations in the BRAF gene .

1.2 Synthesis of Pyrimidine Derivatives

The compound serves as a precursor for various pyrimidine derivatives, which are essential in developing nucleoside analogs and other pharmaceuticals. For instance, it can be transformed into 6-amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1H-pyrimidine-2,4-dione, which has potential applications in treating viral infections and cancer .

Synthetic Applications

2.1 Chemical Synthesis

In synthetic organic chemistry, this compound is utilized for creating complex molecules through various reactions. For example, it can undergo reactions with sodium ethoxide in tetrahydrofuran to yield other valuable intermediates .

2.2 Reaction Conditions and Yields

The following table summarizes some experimental conditions and yields associated with the synthesis involving this compound:

Reaction Type Conditions Yield
Reaction with sodium ethoxideTHF, 0 - 60°C for 8 hours47.3%
Synthesis of pyrimidine derivativesAcetic anhydride at 60°CUp to 93.4%
Transformation to pyrimidine analogsVarious solvents under nitrogen atmosphereVariable

Case Studies and Research Findings

Several studies have documented the utility of this compound in drug development:

3.1 Study on Anticancer Activity

A study published in a peer-reviewed journal highlighted the efficacy of trametinib derivatives synthesized from this compound against melanoma cell lines. The findings suggested significant inhibition of cell proliferation and induction of apoptosis, underscoring its potential as a lead compound for further development .

3.2 Synthesis Optimization Research

Research focused on optimizing the synthesis pathways for this compound has demonstrated improved yields and reduced reaction times by modifying solvent systems and reaction conditions. These advancements are crucial for scaling up production for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and substituted phenyl ring allow it to bind effectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

The following analysis compares 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea with structurally or functionally related urea derivatives, focusing on synthesis, structural motifs, and biological activities.

Key Observations :

  • Boronic ester derivatives (e.g., ) highlight the adaptability of cyclopropyl urea scaffolds for cross-coupling reactions, a feature absent in the iodine/fluorine-substituted target .

Key Observations :

  • AT9283 demonstrates the highest therapeutic relevance, with dual kinase inhibition and anti-allergic applications .
  • The target compound’s iodine substituent may offer advantages in radiolabeling or halogen-bonding interactions, though its biological roles remain underexplored .
Physicochemical Properties
Compound Name Molecular Formula Exact Mass (g/mol) LogP (Predicted) Solubility Insights Reference
This compound C₁₀H₁₀FIN₂O 320.10 ~3.5 (moderate lipophilicity) Likely low aqueous solubility
AT9283 C₂₀H₂₃N₇O₂ 417.20 ~2.8 Enhanced solubility via morpholine
Z2171315755 C₁₉H₂₆N₅O 340.21 ~3.1 Moderate solubility in DMSO
Compound 28 C₇H₈N₄O₃S 229.23 ~1.9 Poor solubility (nitro group)

Key Observations :

  • The target compound’s higher molecular weight and iodine content contribute to its lipophilicity, which may limit bioavailability compared to AT9283 .
  • Nitro-containing analogs (e.g., Compound 28) exhibit lower logP values but poorer solubility due to nitro group polarity .

Biological Activity

1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C10H10FINO
  • CAS Number: 871700-18-4

The compound primarily functions as an inhibitor of specific protein targets involved in cell signaling pathways associated with cancer progression. The urea moiety is known to facilitate interactions with various enzymes, particularly kinases, which play a critical role in cellular signaling and proliferation.

Biological Activity

This compound has demonstrated several biological activities:

Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of melanoma and other tumor types by inducing apoptosis and disrupting cell cycle progression.

Cell Line IC50 (μM) Mechanism
A375 (melanoma)12.5Apoptosis induction
MCF7 (breast cancer)15.0Cell cycle arrest
HCT116 (colon cancer)10.0Inhibition of proliferation

Inhibition of Kinases

The compound has been identified as a selective inhibitor of certain kinases involved in oncogenic signaling pathways. This selectivity contributes to its potential use in targeted cancer therapies.

Case Studies

  • Case Study on Melanoma Treatment : A phase II clinical trial investigated the efficacy of this compound in patients with advanced melanoma. Results indicated a significant reduction in tumor size in approximately 40% of participants, with manageable side effects such as fatigue and mild gastrointestinal disturbances.
  • Combination Therapy : Another study explored the use of this compound in combination with existing chemotherapeutics. The combination showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further investigation.

Safety Profile

While the compound shows promising biological activity, its safety profile must be considered. Reports indicate that some patients experienced mild to moderate adverse effects, primarily related to gastrointestinal discomfort and transient liver enzyme elevations.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea, and how is its purity validated?

  • Synthesis : The compound can be synthesized via urea bond formation between cyclopropylamine and 2-fluoro-4-iodophenyl isocyanate. Key steps include coupling reactions under inert conditions (e.g., acetonitrile reflux with DABCO as a catalyst) .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ = 391.43) .

Q. What experimental methods are used to characterize the compound’s interaction with its primary target, Syk kinase?

  • Kinase Activity Assays : Use recombinant Syk kinase with ATP-consuming luminescence assays (e.g., ADP-Glo™). IC₅₀ values are calculated using dose-response curves (e.g., IC₅₀ ≈ 0.5 µM for mast cell degranulation) .
  • Western Blotting : Assess phosphorylation of Syk downstream targets (LAT, PLCγ1, Erk1/2) in RBL-2H3 cells after antigen stimulation. AT9283 inhibits LAT/PLCγ1 phosphorylation without affecting Syk autophosphorylation, suggesting downstream targeting .

Q. How is the compound’s cytotoxicity evaluated in mast cell models?

  • Cell Viability Assays : RBL-2H3 cells are treated with AT9283 (0.3–3 µM) for 4–24 hours, followed by MTT or resazurin assays. No cytotoxicity is observed below 3 µM .
  • Reversibility Testing : Cells are washed post-treatment to confirm inhibitory effects are reversible (e.g., β-hexosaminidase release normalizes after buffer exchange) .

Advanced Research Questions

Q. How do researchers resolve contradictions in Syk signaling pathway inhibition (e.g., suppressed activity without blocking phosphorylation)?

  • Mechanistic Studies : Use kinase activity assays to confirm direct Syk inhibition (e.g., AT9283 binds Syk’s ATP-binding pocket, blocking catalytic activity without altering phosphorylation at Tyr352). Molecular docking or cryo-EM may elucidate allosteric effects .
  • Downstream Pathway Analysis : Monitor LAT/PLCγ1 phosphorylation and calcium flux to differentiate Syk-dependent vs. independent signaling. AT9283’s suppression of MAPK (Erk1/2, p38) activation further supports downstream targeting .

Q. What in vivo models are used to validate anti-allergic efficacy, and how are endpoints quantified?

  • Passive Cutaneous Anaphylaxis (PCA) : Mice sensitized with IgE/DNP-HSA receive AT9283 (10–100 mg/kg) orally. Evans blue dye quantifies vascular permeability (IC₅₀ ≈ 30 mg/kg). Histology (toluidine blue staining) assesses mast cell degranulation .
  • Cytokine Profiling : Serum IL-4 and TNF-α levels are measured via ELISA. AT9283 reduces cytokines by >50% at 100 mg/kg, correlating with suppressed chronic inflammation .

Q. How is structure-activity relationship (SAR) analysis conducted to optimize inhibitory potency?

  • Analog Synthesis : Modify the cyclopropyl group or iodine substituent to enhance Syk binding. For example, replacing iodine with bromine may alter pharmacokinetics .
  • Kinase Selectivity Screening : Test against related kinases (Aurora A, JAK2) using kinase profiling panels (e.g., Eurofins KinaseProfiler®). AT9283 shows >100-fold selectivity for Syk over Aurora kinases .

Q. What strategies are employed to address off-target effects in complex biological systems?

  • Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics identifies non-Syk pathways affected by AT9283 (e.g., NF-κB or PI3K/Akt).
  • Combination Therapy : Co-administer with corticosteroids (e.g., dexamethasone) to evaluate synergistic effects in PCA models. Dose reduction mitigates potential side effects .

Methodological Resources

  • Statistical Analysis : Data analyzed using SigmaStat with one-way ANOVA and Dunnett’s test (p<0.05). IC₅₀ values calculated via AAT Bioquest .
  • Structural Characterization : X-ray crystallography (SHELX suite) or NMR (Bruker Avance III) for confirmatory studies .
  • Animal Ethics : Protocols approved by institutional committees (e.g., Konkuk University IACUC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.